

# MM3122: A Potent Inhibitor of TMPRSS2 for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on a Novel Host-Cell Directed Antiviral Candidate

### Introduction

MM3122 is a novel, potent, small-molecule inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host-cell enzyme crucial for the entry of several viruses, including SARS-CoV-2 and other coronaviruses.[1][2][3] Developed through rational structure-based drug design, MM3122 belongs to the ketobenzothiazole class of compounds.[1][4] This technical guide provides a comprehensive overview of the initial description, mechanism of action, and preclinical data for MM3122, targeted at researchers, scientists, and drug development professionals.

### **First Publications**

**MM3122** was first described in a 2021 publication in the Proceedings of the National Academy of Sciences (PNAS) titled, "A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells."[1][5][6] This foundational paper details the discovery, synthesis, and initial characterization of **MM3122** as a lead candidate for a host-directed antiviral therapy for COVID-19.[1] Subsequent publications have further explored its efficacy in various models.[7][8][9][10][11]

### **Mechanism of Action**



MM3122 functions by inhibiting the enzymatic activity of host-cell serine proteases, primarily TMPRSS2, but also matriptase and hepsin.[3][10][12] For many respiratory viruses, including SARS-CoV-2, the viral spike protein requires cleavage by a host protease to become activated and mediate the fusion of the viral and cellular membranes, a critical step for viral entry into the host cell.[3] By blocking the activity of TMPRSS2, MM3122 prevents this spike protein activation, thereby inhibiting viral entry and subsequent replication.[3]

### **Quantitative Data Summary**

The initial publications on **MM3122** provided key quantitative data on its potency and pharmacokinetic properties.

| Parameter                                  | Value  | Assay/Model                                    | Reference |
|--------------------------------------------|--------|------------------------------------------------|-----------|
| IC50 vs. TMPRSS2                           | 340 pM | Recombinant full-<br>length TMPRSS2<br>protein | [1][4][5] |
| EC50 vs. VSV-SARS-<br>CoV-2 chimeric virus | 430 pM | Calu-3 human lung epithelial cells             | [1][5]    |
| EC50 vs. SARS-CoV-2 (cytopathic effects)   | 74 nM  | Calu-3 human lung epithelial cells             | [1][4][5] |
| EC50 vs. MERS-CoV                          | 870 pM | Cell entry assay                               | [1][5]    |
| Plasma Half-life<br>(mice)                 | 8.6 h  | In vivo<br>pharmacokinetic study               | [1][4]    |
| Lung Tissue Half-life<br>(mice)            | 7.5 h  | In vivo<br>pharmacokinetic study               | [1][4]    |

# Key Experimental Protocols Recombinant TMPRSS2 Inhibition Assay

The inhibitory activity of **MM3122** against recombinant full-length human TMPRSS2 was determined using a fluorogenic substrate-based assay. The assay measures the rate of cleavage of a synthetic substrate that releases a fluorescent signal upon cleavage by



TMPRSS2. The experiment was performed with varying concentrations of **MM3122** to determine the half-maximal inhibitory concentration (IC50).

### **Viral Entry Assays**

Pseudotyped Virus Entry Assay: A vesicular stomatitis virus (VSV) construct expressing the SARS-CoV-2 spike protein and luciferase (VSV-SARS-CoV-2-S) was used to infect Calu-3 human lung epithelial cells in the presence of varying concentrations of **MM3122**. The viral entry was quantified by measuring the luciferase activity in the cell lysates 24 hours post-infection.

Authentic SARS-CoV-2 Infection Assay: Calu-3 cells were infected with SARS-CoV-2 in the presence of different concentrations of **MM3122**. The antiviral efficacy was determined by measuring the inhibition of virus-induced cytopathic effects (CPE) using a cell viability assay (e.g., MTS or CellTiter-Glo) after a set incubation period.

### **Pharmacokinetic Studies in Mice**

MM3122 was administered to mice, and blood and lung tissue samples were collected at various time points. The concentration of MM3122 in the plasma and lung homogenates was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). These data were used to determine the pharmacokinetic parameters, including the half-life of the compound in plasma and lung tissue.

# Visualizations Signaling Pathway of Viral Entry and Inhibition by MM3122





Click to download full resolution via product page

Caption: SARS-CoV-2 entry and its inhibition by MM3122.

## **Experimental Workflow for Antiviral Efficacy Testing**





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for MM3122.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Antiviral compound blocks SARS-CoV-2 from entering cells WashU Medicine [medicine.washu.edu]
- 4. MM3122: A lead Candidate for Novel Antiviral drug against COVID-19 | Scientific European [scientificeuropean.co.uk]
- 5. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Host Cell Serine Protease Inhibitor MM3122 against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MM3122: A Potent Inhibitor of TMPRSS2 for Antiviral Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823764#in-which-publications-was-mm3122-first-described]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com